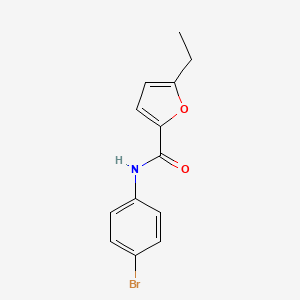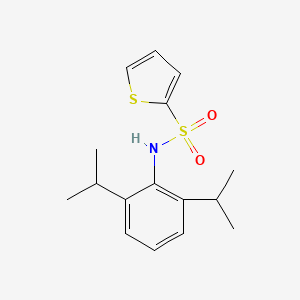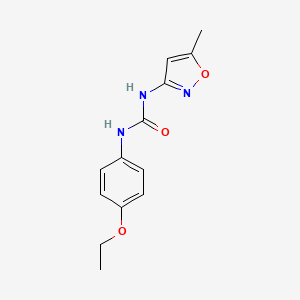![molecular formula C16H12Cl2N2O2 B5690493 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCQ belongs to the class of quinazolinone derivatives and has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as topoisomerase II and tyrosine kinases, which are involved in cell proliferation and survival. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to induce DNA damage and to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to induce apoptosis in cancer cells, and to reduce the production of inflammatory cytokines. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to reduce the replication of viruses such as HIV and hepatitis C virus. In addition, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. One area of research is the development of new 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone in vivo and to explore its potential therapeutic applications in the treatment of cancer, inflammation, and viral infections.
Conclusion:
In conclusion, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the growth and proliferation of cancer cells, to induce apoptosis in cancer cells, and to reduce the production of inflammatory cytokines. Despite its limitations, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is a promising compound for the development of new therapeutic agents, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 2-aminobenzamide to form 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. The overall synthesis of 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is shown below:
Applications De Recherche Scientifique
3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-6-5-11(9-14(13)18)22-8-7-20-10-19-15-4-2-1-3-12(15)16(20)21/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQAHSDJVZEVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7021929 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)


![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)

![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
